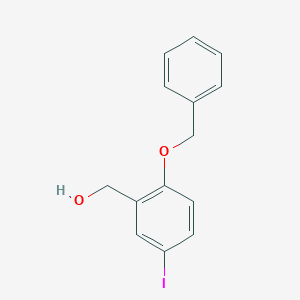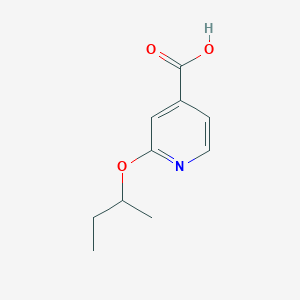
2-(Butan-2-yloxy)pyridine-4-carboxylic acid
Descripción general
Descripción
“2-(Butan-2-yloxy)pyridine-4-carboxylic acid” is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an organic compound with the molecular formula C10H13NO3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 195.22 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .Aplicaciones Científicas De Investigación
Reactive Extraction Techniques : Reactive extraction has been identified as an attractive technique for recovering carboxylic acids, including pyridine-2-carboxylic acid, from dilute aqueous solutions like fermentation broth. This is significant in the production of pharmaceuticals, herbicides, and metal salts. An appropriate extractant-diluent system can enhance the distribution of the acid with minimal toxicity (Datta & Kumar, 2014).
Extraction Efficiency Studies : The extraction of pyridine-3-carboxylic acid using different diluents was studied, revealing the influence of extractant composition and initial acid concentration on efficiency. This research is relevant for industries like food, pharmaceutical, and biochemistry (Kumar & Babu, 2009).
Antimicrobial Activities and DNA Interactions : Pyridine-2-carboxylic acid and its derivatives have been shown to exhibit significant antibacterial and antifungal activities. They also interact with DNA, which can be crucial in the development of new pharmaceutical compounds (Tamer et al., 2018).
Polymer Synthesis : Pyridine-based carboxylic acids have been used in the synthesis of thermally stable and organosoluble poly(ether–ester–imides), showcasing their application in creating advanced polymer materials (Faghihi et al., 2011).
Phosphine-Catalyzed Annulation : Ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates were synthesized using a phosphine catalyst and demonstrated high yields and regioselectivity. This finding is important in chemical synthesis and pharmaceutical research (Zhu et al., 2003).
Hydrolysis Studies : Research has focused on the hydrolysis of N-methyl derivatives of pyridine-based compounds, contributing to the understanding of chemical reactions and potential pharmaceutical applications (Lūsis et al., 1986).
Solubility and Thermodynamic Properties : Studies on the solubility of pyrrolidine-2-carboxylic acid in various solvents provide insights into its physical and chemical properties, which are important for its application in scientific research (Duan et al., 2015).
Supramolecular Bonding in Crystal Structures : The study of carboxylic acid-pyridine supramolecular synthons in crystal structures of pyrazinecarboxylic acids helps in understanding molecular interactions, which is valuable in crystal engineering and materials science (Vishweshwar et al., 2002).
Propiedades
IUPAC Name |
2-butan-2-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)14-9-6-8(10(12)13)4-5-11-9/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRLBXTVLZAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



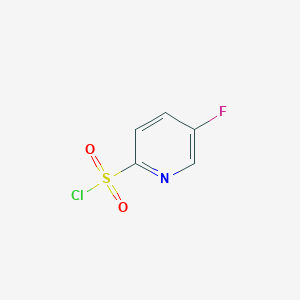

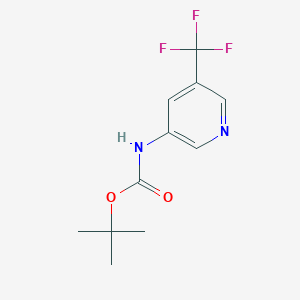
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

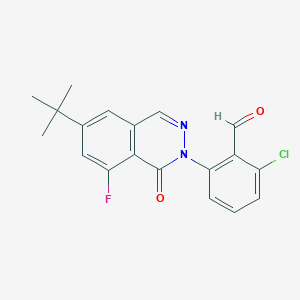
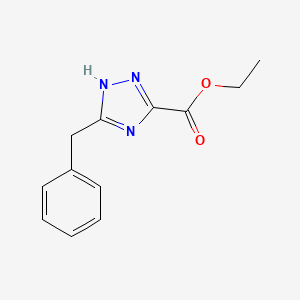
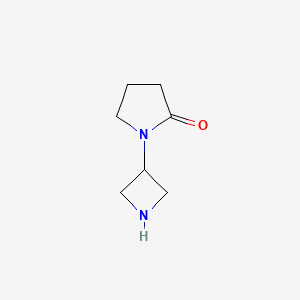
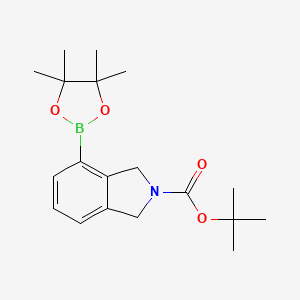
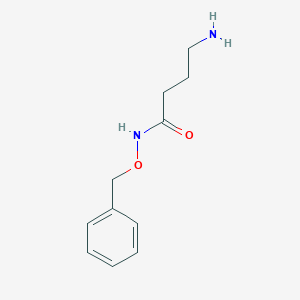
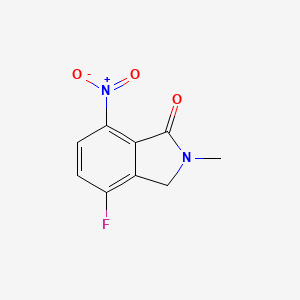
![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)
